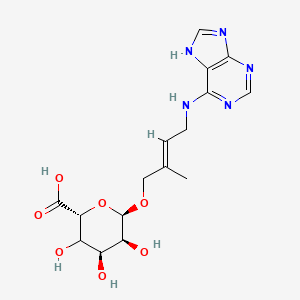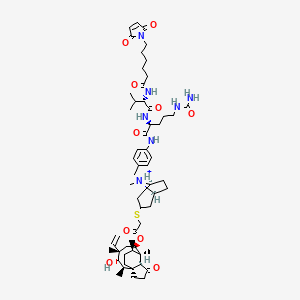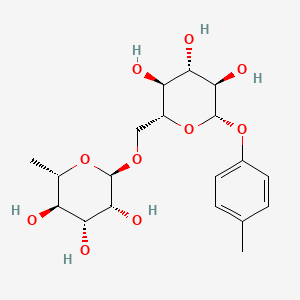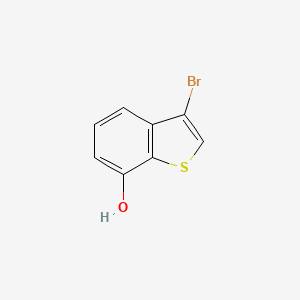
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of sesquiterpenes, which are naturally occurring hydrocarbons found in essential oils and resins of plants. The compound’s distinct structure includes a 6-oxo group and a chiral center, making it an interesting subject for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 6-oxo group. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene can be compared with other similar sesquiterpenes, such as:
Himachalene: Lacks the 6-oxo group and has different biological activities.
Cedrene: Another sesquiterpene with a distinct structure and set of properties.
Bisabolene: Known for its anti-inflammatory and antimicrobial effects.
The uniqueness of this compound lies in its specific structural features, such as the 6-oxo group and chiral center, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(9S)-3,9-dimethyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
BSKWMZKKOONLDL-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)CC2=C1C=CC(=C2)C |
Canonical SMILES |
CC1CCC(=O)CC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
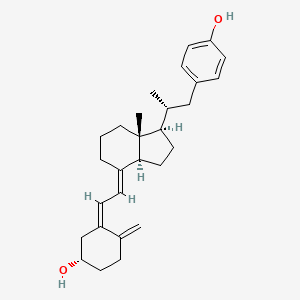
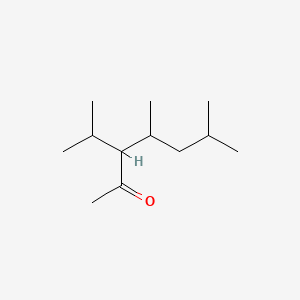
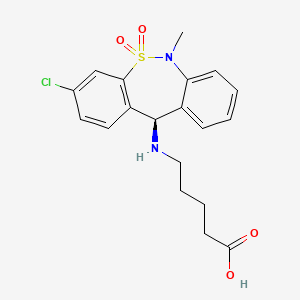
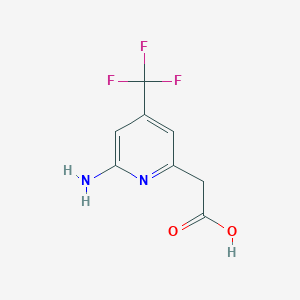

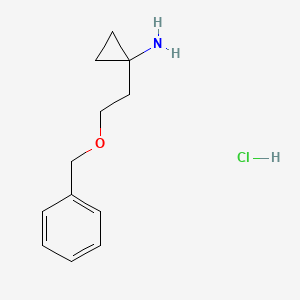
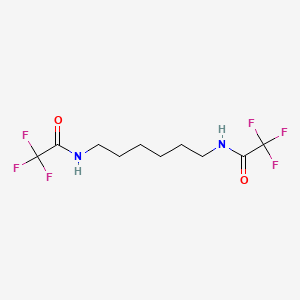
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
